molecular formula C3H3N3O2 B123949 4-Methyl-1,2,4-triazoline-3,5-dione CAS No. 13274-43-6

4-Methyl-1,2,4-triazoline-3,5-dione

Cat. No.: B123949
CAS No.: 13274-43-6
M. Wt: 113.08 g/mol
InChI Key: XRYKNRLGZZNWEE-UHFFFAOYSA-N
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Description

4-Methyl-1,2,4-triazoline-3,5-dione is a heterocyclic compound containing a triazole ring and a nitro group. It is known for its high reactivity and is widely used as a dienophile in Diels-Alder reactions.

Mechanism of Action

Target of Action

The primary target of 4-Methyl-1,2,4-triazoline-3,5-dione (also known as 4-Methyl-3H-1,2,4-triazole-3,5(4H)-dione) are conjugated dienes . The compound acts as a dienophile , forming stable adducts with conjugated dienes .

Mode of Action

This compound interacts with its targets through a Diels-Alder cycloaddition reaction . This reaction is rapid and highly selective for conjugated dienes . The compound can also react with indole reaction partners, allowing for the reverse reaction to be induced at elevated temperatures .

Biochemical Pathways

The compound’s interaction with conjugated dienes leads to the formation of Diels-Alder cycloaddition products . These derivatives are suitable for analysis by gas chromatography . In some cases, the reaction proceeds through the formation of an aziridinium imide and an open zwitterionic intermediate .

Pharmacokinetics

Its molecular weight of 11307 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the compound’s action is the formation of stable adducts with conjugated dienes . These adducts are formed through a Diels-Alder cycloaddition reaction, which is rapid and highly selective . The derivatives formed are suitable for analysis by gas chromatography .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, when the compound is combined with indole reaction partners, the reverse reaction can be induced at elevated temperatures . This allows for the compound to react with a different reaction partner, either reversibly or irreversibly depending on its exact nature .

Preparation Methods

4-Methyl-1,2,4-triazoline-3,5-dione can be synthesized through various methods. One common synthetic route involves the reaction of urazole with methyl iodide, followed by oxidation with lead tetraacetate. The compound is obtained as pink needles by sublimation at 40-50°C under reduced pressure . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

4-Methyl-1,2,4-triazoline-3,5-dione undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like chloroform and methanol, and reaction temperatures typically range from 0°C to room temperature. Major products formed from these reactions include various cycloadducts and oxidized derivatives.

Comparison with Similar Compounds

4-Methyl-1,2,4-triazoline-3,5-dione is unique due to its high reactivity and selectivity in Diels-Alder reactions. Similar compounds include:

    4-Phenyl-1,2,4-triazoline-3,5-dione: Used as a reagent for oxidation and dehydrogenation reactions.

    N-Methyl-1,2,4-triazoline-3,5-dione: A powerful electrophile used in various synthetic applications.

These compounds share similar reactivity but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

4-methyl-1,2,4-triazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c1-6-2(7)4-5-3(6)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYKNRLGZZNWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157738
Record name 4-Methyl-1,2,4-triazoline-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13274-43-6
Record name 4-Methyl-1,2,4-triazoline-3,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013274436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1,2,4-triazoline-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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